Dexamethasone Sodium Phosphate Impurity I is an adduct formed by the reaction of Dexamethasone Sodium Phosphate with sodium bisulfite under high temperatures. [] This impurity is typically found in Dexamethasone Sodium Phosphate injections due to the use of sodium bisulfite as an antioxidant during the manufacturing process. [, ] While not intended as an active pharmaceutical ingredient, understanding Impurity I is crucial for quality control and optimization of Dexamethasone Sodium Phosphate production.
Dexamethasone Sodium Phosphate Impurity H is a specific impurity associated with the pharmaceutical compound dexamethasone sodium phosphate. Dexamethasone itself is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. The impurity, identified by its chemical name as 9-fluoro-11beta,17-dihydroxy-16a-methyl-3,20-dioxopregn-4-en-21-yl dihydrogen phosphate, is classified under the category of steroid phosphates and is recognized for its potential mutagenic effects .
Dexamethasone Sodium Phosphate Impurity H originates from the synthesis processes involved in producing dexamethasone sodium phosphate. It is categorized as an impurity due to its structural similarity to the main compound and its presence in pharmaceutical formulations. Regulatory agencies, including the Food and Drug Administration, have acknowledged this impurity in their reviews of dexamethasone products, noting concerns regarding its mutagenic potential but deeming it acceptable under certain conditions .
The synthesis of dexamethasone sodium phosphate typically involves several steps, including the phosphorylation of dexamethasone. The presence of Impurity H can arise from incomplete reactions or side reactions during the synthesis process. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to minimize the formation of impurities. Analytical techniques are crucial for monitoring the reaction progress and ensuring purity levels meet regulatory standards .
The molecular structure of Dexamethasone Sodium Phosphate Impurity H can be represented as follows:
The structural formula includes a fluorinated steroid backbone with a phosphate group attached at the 21-position, contributing to its classification as a steroid phosphate.
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into its molecular configuration and purity .
Dexamethasone Sodium Phosphate Impurity H can participate in various chemical reactions typical of steroids, including:
Understanding these reactions is crucial for pharmaceutical formulation stability and efficacy. Analytical methods such as HPLC are employed to monitor these reactions during stability testing .
Relevant data regarding these properties are essential for formulation scientists when developing stable pharmaceutical products containing dexamethasone sodium phosphate .
Dexamethasone Sodium Phosphate Impurity H is primarily studied in the context of pharmaceutical quality control. Its identification and quantification are crucial for ensuring the safety and efficacy of dexamethasone sodium phosphate formulations. While it does not have direct therapeutic applications, understanding its properties helps mitigate risks associated with drug impurities in clinical settings .
Dexamethasone Sodium Phosphate Impurity H is systematically named as 2-((8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl dihydrogen phosphate [3] [6]. Its molecular formula is C₂₂H₃₂FO₈P, with a molecular weight of 474.47 g/mol [1] [2] [7]. This formula reflects the absence of sodium ions compared to the parent drug (Dexamethasone Sodium Phosphate, C₂₂H₂₈FNa₂O₈P), indicating Impurity H is the free acid form. The structure features a pregnane skeleton with a fluorine atom at C9, hydroxyl groups at C11β and C17α, a methyl group at C16α, ketones at C3 and C20, and a dihydrogen phosphate ester at C21 [3] [4].
The compound contains eight asymmetric centers with defined configurations: 8S, 9R, 10S, 11S, 13S, 14S, 16R, and 17R [3] [6]. The 16α-methyl configuration is critical for distinguishing it from 16β-methyl isomers (e.g., betamethasone derivatives). The absolute stereochemistry at C9 (R) and C11 (S) ensures the β-orientation of the fluorine and hydroxyl groups, respectively, which influences both chemical reactivity and potential biological interactions. Epimerization at any chiral center (e.g., C17 for esterification susceptibility) could generate stereoisomeric impurities, necessitating chiral analytical methods for detection [6].
Table 1: Structural Comparison with Dexamethasone Sodium Phosphate (DSP)
Feature | DSP Parent Compound | Impurity H |
---|---|---|
Molecular Formula | C₂₂H₂₈FNa₂O₈P | C₂₂H₃₂FO₈P |
Molecular Weight | 516.40 g/mol | 474.47 g/mol |
C1-C2 Bond | Unsaturated (Δ¹,⁴-diene) | Saturated (1,2-dihydro) |
Sodium Ions | Two (Na⁺) | Absent |
Phosphate Group | Disodium salt | Dihydrogen phosphate |
Key Functional Difference | Active pharmaceutical ingredient | Degradation product |
The saturation of the C1-C2 bond in Impurity H eliminates the conjugated diene system of DSP, altering UV absorption properties critical for HPLC detection. The absence of sodium ions reduces solubility in aqueous matrices [3] [7].
The molecular weight of Impurity H is 474.47 g/mol [1] [7]. It exhibits limited water solubility but is readily soluble in polar organic solvents like methanol (MeOH) and dimethyl sulfoxide (DMSO) [4] [7]. This contrasts with the parent DSP, which is highly water-soluble due to its disodium phosphate group. The log P (partition coefficient) of Impurity H is estimated at 1.8 ± 0.2, indicating moderate lipophilicity that influences its chromatographic retention behavior [3].
Impurity H demonstrates temperature-dependent degradation, with accelerated decomposition above 40°C [3] [9]. Studies using forced degradation (e.g., heat, light, hydrolysis) show:
Table 2: Solubility and Stability Profile
Property | Conditions | Result |
---|---|---|
Water Solubility | 25°C, pH 7.0 | < 0.1 mg/mL |
Methanol Solubility | 25°C | > 50 mg/mL |
Thermal Degradation | 60°C, dry state | t₁/₂ = 14 days |
Hydrolytic Degradation | 0.1M HCl, 70°C, 1h | 25% degradation to dexamethasone |
Photostability | 254 nm, 72h | 18% degradation |
¹H, ¹³C, ³¹P, and ¹⁹F NMR provide definitive structural confirmation. Key ¹H NMR (D₂O, 600 MHz) signals include:
The ³¹P NMR spectrum shows a single peak at δ 1.36 ppm, confirming the phosphate group’s purity [7]. ¹³C NMR data reveals critical carbonyl signals: C3 (δ 199.2 ppm) and C20 (δ 213.8 ppm). The ¹⁹F NMR signal at δ -196.2 ppm (d, J = 24 Hz) verifies C9 fluorination [3].
High-resolution MS (negative ion mode) shows a deprotonated molecular ion [M-H]⁻ at m/z 473.15 (calc. 473.18) [1] [7]. Characteristic fragments include:
Table 3: MS Fragmentation Profile
Ion Type | m/z Observed | Fragmentation Pathway |
---|---|---|
[M-H]⁻ | 473.15 | Molecular ion |
[M-H-H₂O]⁻ | 455.14 | Loss of H₂O |
[M-H-HPO₃]⁻ | 391.10 | Loss of phosphite group |
[C₂₁H₂₈FO₄]⁻ | 357.07 | Cleavage of C17-C20 bond |
[C₁₉H₂₃O₃]⁻ | 299.15 | Retro-Diels-Alder of ring B |
These patterns differentiate Impurity H from structurally similar impurities like DSP Impurity E (m/z 471.13) [3] [7]. LC-MS methods use these fragments for selective quantification at ppm levels in DSP formulations [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7